(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,4S)-bicyclo[221]heptan-2-amine is a bicyclic amine compound with a unique structure that includes a seven-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine can be achieved through several synthetic routes. One common method involves the epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters. This process includes 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the nature of the substituents involved.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be used as intermediates in further synthetic applications.
Scientific Research Applications
(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric synthesis.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological targets.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as drug candidates for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine: This compound has a similar bicyclic structure but includes a methyl group on the nitrogen atom.
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: This derivative includes an additional nitrogen atom in the ring system and is used as a chiral ligand in asymmetric synthesis.
(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine: This compound has an oxygen atom in the ring system, making it structurally similar but with different chemical properties.
Uniqueness
(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine is unique due to its specific stereochemistry and the potential for diverse chemical modifications. Its structure allows for various functionalizations, making it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6-,7-/m0/s1 |
InChI Key |
JEPPYVOSGKWVSJ-ACZMJKKPSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@H]1C[C@@H]2N |
Canonical SMILES |
C1CC2CC1CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.